Azido-PEG5-acid is a specialized compound that serves as a polyethylene glycol-based linker featuring an azide functional group and a terminal carboxylic acid. This compound is particularly valuable in bioconjugation and drug development due to its ability to enhance solubility in aqueous environments and facilitate specific chemical reactions through click chemistry. Azido-PEG5-acid is classified under polyethylene glycol derivatives, which are widely used in pharmaceutical applications for their biocompatibility and versatility.
Azido-PEG5-acid can be sourced from various chemical suppliers, including MedChemExpress, CD Bioparticles, and AxisPharm. It is classified as a hydrophilic polymer compound due to its polyethylene glycol backbone, which increases solubility and reduces immunogenicity when used in biological systems. The compound's structure includes an azide group (–N₃) that enables it to participate in click chemistry reactions, making it a valuable tool in the synthesis of targeted therapeutics.
The synthesis of Azido-PEG5-acid typically involves the following methods:
The molecular formula of Azido-PEG5-acid is C₁₃H₂₅N₃O₇, with a molecular weight of approximately 335.4 g/mol . The structural representation includes:
Azido-PEG5-acid participates in several key chemical reactions:
The mechanism of action for Azido-PEG5-acid primarily involves its role as a linker in drug delivery systems:
These properties contribute to its utility in various scientific applications.
Azido-PEG5-acid has several significant applications in scientific research and drug development:
Azido-PEG5-acid (CAS# 1425973-16-5) is a specialized heterobifunctional linker belonging to the polyethylene glycol (PEG) derivative family. Its systematic IUPAC name is 1-azido-3,6,9,12,15-pentaoxaoctadecan-18-oic acid, with a molecular formula of C₁₃H₂₅N₃O₇ and a molecular weight of 335.35 g/mol [5]. The compound features two distinct functional groups: a terminal carboxylic acid (-COOH) and a pendant azide group (-N₃), connected by a pentameric ethylene glycol spacer [1] [2]. This molecular architecture classifies it as a non-cleavable linker in bioconjugation applications, meaning the linkage remains stable under physiological conditions without enzymatic or chemical cleavage [2] [6].
The PEG spacer consists of five repeating ethylene oxide units (PEG5), contributing significantly to the compound's hydrophilic character and water solubility [1]. This hydrophilicity enhances solubility not only for the linker itself but also for the resulting bioconjugates. The azide group enables click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes or strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivatives [2] [5]. Meanwhile, the carboxylic acid terminus can form stable amide bonds with primary amines through carbodiimide-mediated coupling (e.g., using EDC or HATU activators) [1] [5]. This dual functionality establishes Azido-PEG5-acid as a versatile molecular bridge for connecting diverse biomolecules and synthetic compounds.
Table 1: Comparative Analysis of Common Azido-Functionalized PEG Linkers
Compound Name | CAS Number | Molecular Weight | Terminal Group | Reactive Groups | Classification |
---|---|---|---|---|---|
Azido-PEG5-acid | 1425973-16-5 | 335.35 g/mol | Carboxylic acid | Azide, COOH | Heterobifunctional |
Azido-PEG5-azide | 356046-26-9 | 332.36 g/mol | Azide | Azide (bis) | Homobifunctional |
Azido-PEG5-amine | 516493-93-9 | 306.40 g/mol | Amine | Azide, NH₂ | Heterobifunctional |
The development of PEG-based linkers represents a transformative evolution in bioconjugation chemistry, beginning with the pioneering work of Frank Davis and colleagues in the 1970s on PEGylation of proteins. Initial PEGylation efforts focused on homobifunctional linkers, which often led to heterogeneous conjugates with unpredictable activity profiles [10]. The discovery of click chemistry by Sharpless, Meldal, and colleagues in the early 2000s revolutionized the field by introducing bioorthogonal reactions that proceed efficiently under physiological conditions without interfering with native biological processes [5]. This breakthrough catalyzed the design of heterobifunctional linkers like Azido-PEG5-acid that could sequentially engage different functional groups with high specificity.
The incorporation of PEG spacers addressed critical pharmacokinetic limitations of early bioconjugates. First-generation linkers without hydrophilic spacers often produced conjugates with poor solubility and rapid clearance. The introduction of ethylene oxide units significantly improved water solubility and reduced immune recognition while extending plasma half-life through decreased renal clearance [5] [10]. The five-unit length (PEG5) in Azido-PEG5-acid represents an optimization balance—providing sufficient length for spatial separation of conjugated molecules while minimizing potential immunogenicity associated with longer PEG chains [5].
Table 2: Key Milestones in PEG-Based Linker Development
Time Period | Development Stage | Key Innovations | Limitations Addressed |
---|---|---|---|
1970s-1980s | First-Generation PEGs | Protein PEGylation using homobifunctional linkers | Protein insolubility, rapid clearance |
1990s-2000s | Heterobifunctional PEGs | Maleimide-thiol chemistry, NHS ester-activated PEGs | Conjugate heterogeneity, lack of specificity |
2000s-2010s | Click-Compatible PEGs | Azide/alkyne-functionalized linkers, optimized spacer lengths | Requirement for harsh reaction conditions |
2010s-Present | Application-Tailored PEGs | PROTAC-specific linkers, branched PEG architectures, cleavable/non-cleavable designs | Suboptimal pharmacokinetics, immunogenicity |
The progression toward application-specific designs culminated in compounds like Azido-PEG5-acid, which emerged around 2012-2015 as researchers sought reliable methods for constructing proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) [2] [10]. Its commercial availability from multiple specialty chemical providers (e.g., MedChemExpress, BroadPharm, Sigma-Aldrich) by the mid-2010s facilitated widespread adoption in chemical biology [1] [6]. The strategic incorporation of five ethylene glycol units represents a deliberate optimization—sufficient length to span molecular interfaces while avoiding the viscosity issues associated with longer PEG chains [5].
In contemporary chemical biology, Azido-PEG5-acid serves as an indispensable molecular tool for precise biomolecule engineering. Its primary application lies in constructing proteolysis-targeting chimeras (PROTACs)—heterobifunctional molecules that recruit target proteins to E3 ubiquitin ligases for degradation [2] [6]. For example, researchers have utilized Azido-PEG5-acid to synthesize camptothecin-based PROTACs (CPT-APO conjugates), where the PEG spacer provides critical spatial separation between the target-binding moiety and the E3 ligase ligand [2] [6]. The non-cleavable nature of the PEG5 linker ensures stability during the ubiquitination process, a crucial requirement for effective targeted protein degradation [2].
The compound also features prominently in antibody-drug conjugate (ADC) development. As a non-cleavable linker, Azido-PEG5-acid forms stable connections between monoclonal antibodies and cytotoxic payloads [2] [6]. The hydrophilic PEG spacer counterbalances the hydrophobicity of potent drug molecules, improving overall conjugate solubility and significantly reducing aggregation [5] [10]. Additionally, the PEG spacer extends the distance between payload and antibody, minimizing steric interference with antigen binding while maintaining the therapeutic payload's accessibility following cellular internalization [5].
Beyond these major applications, Azido-PEG5-acid facilitates innovative approaches in multivalent ligand design and peptide-drug conjugate (PDC) synthesis. Its water solubility enables reactions in physiological buffers, preserving the integrity of biomolecules during conjugation [1] [5]. The dual functionality permits sequential conjugation strategies: typically, the carboxylic acid is first coupled to an amine-containing molecule (e.g., protein, amine-modified surface), followed by click chemistry conjugation of an alkyne-functionalized partner to the azide terminus [1] [5]. This modular approach has accelerated the development of complex molecular architectures for targeted drug delivery, diagnostic imaging probes, and advanced materials for biomedical applications.
Case Study: PROTAC Synthesis Using Azido-PEG5-AcidThe application of Azido-PEG5-acid in synthesizing VHL-recruiting PROTACs exemplifies its chemical utility. Researchers conjugate the carboxylic acid terminus to the VHL ligand ((S,R,S)-AHPC) through amide bond formation. The azide-terminated conjugate then undergoes copper-catalyzed cycloaddition with an alkyne-functionalized target protein ligand (e.g., BET inhibitor). The resulting PROTAC molecule demonstrates enhanced cellular permeability compared to longer PEG variants and maintains effective ternary complex formation between the target protein, PROTAC, and E3 ligase complex . The PEG5 spacer length specifically facilitates optimal distance between target and ligase, a critical factor for efficient ubiquitin transfer [2] .
The advantages of Azido-PEG5-acid over traditional conjugation approaches are substantial. Compared to homobifunctional linkers, it enables precise control over conjugation sites and stoichiometry [5] [10]. Relative to non-PEGylated linkers, it confers enhanced aqueous solubility to conjugates, reducing aggregation and improving bioavailability [5]. Additionally, the commercial availability of diverse building blocks compatible with both azide and carboxylic acid functionalities has made Azido-PEG5-acid a central hub in modular conjugation platforms, accelerating the discovery and optimization of novel bioconjugates for research and therapeutic applications.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3